molecular formula C6H7FN2 B8708632 6-(Fluoromethyl)pyridin-2-amine CAS No. 899897-14-4

6-(Fluoromethyl)pyridin-2-amine

Cat. No. B8708632
CAS RN: 899897-14-4
M. Wt: 126.13 g/mol
InChI Key: FNEFJYNCMVLXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Fluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. It contains a pyridine ring, which is a six-membered aromatic heterocyclic compound with two nitrogen atoms . The compound has a molecular weight of 144.12 .


Molecular Structure Analysis

The molecular formula of 6-(Fluoromethyl)pyridin-2-amine is C6H6F2N2 . The structure of this compound includes a pyridine ring with a fluoromethyl group attached to the 6th carbon atom and an amine group attached to the 2nd carbon atom .


Physical And Chemical Properties Analysis

6-(Fluoromethyl)pyridin-2-amine is a colorless to light yellow to yellow liquid . The compound should be stored at room temperature .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . This suggests that the research and development of 6-(Fluoromethyl)pyridin-2-amine and similar compounds could have significant implications in these fields in the future.

properties

CAS RN

899897-14-4

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

6-(fluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H7FN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9)

InChI Key

FNEFJYNCMVLXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of (6-fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (0.10 g, 0.43 mmol) in 6N HCl (2.00 ml) was warmed to 100° C. and stirred for 6 h. The clear solution was then cooled to room temperature and neutralized with 5N NaOH. The aqueousaqueous phase was extracted several times with dichloromethane. The combined organic phases were dried over sodium sulfate and evaporated to yield 6-fluoromethyl-pyridin-2-ylamine (0.04 g, 78%) as colorless oil, which was used crude.
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